molecular formula C7H5FO2 B021085 2-Fluoro-5-hydroxybenzaldehyde CAS No. 103438-84-2

2-Fluoro-5-hydroxybenzaldehyde

Cat. No. B021085
Key on ui cas rn: 103438-84-2
M. Wt: 140.11 g/mol
InChI Key: SNILBNSNKISKLU-UHFFFAOYSA-N
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Patent
US07977387B2

Procedure details

2-Fluoro-5-methoxy-benzaldehyde (4 g, 26 mmol) was dissolved in dry DCM (25 mL) under an argon atmosphere, cooled to 0° C. and slowly added boron tribromide (26 mL, 1.0 M in DCM, 26 mmol). On completion of the addition the reaction mixture was allowed to warm to RT and stirred for 16 h under an argon atmosphere. The reaction was carefully quenched with water (10 mL), added sat. NaHCO3 (30 mL), then shaken and the layers were separated. The aqueous phase was extracted with two more portions of DCM. The organic phases were combined, extracted with 2N NaOH (2×100 mL). The combined NaOH-phases were acidified with HCl (konc.) and extracted with DCM (4×150 mL). The organic phases were combined, dried (MgSO4), filtered, and concentrated in vacuo to afford the crude product. Purified by chromatography using EtOAc/petroleum ether (40-60)(v:v=1:5) as the eluent, affording the title compound as a white solid.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[CH:8][C:7]([O:10]C)=[CH:6][C:3]=1[CH:4]=[O:5].B(Br)(Br)Br>C(Cl)Cl>[F:1][C:2]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][C:3]=1[CH:4]=[O:5]

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
FC1=C(C=O)C=C(C=C1)OC
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
26 mL
Type
reactant
Smiles
B(Br)(Br)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 16 h under an argon atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
On completion of the addition the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
to warm to RT
CUSTOM
Type
CUSTOM
Details
The reaction was carefully quenched with water (10 mL)
ADDITION
Type
ADDITION
Details
added sat. NaHCO3 (30 mL)
STIRRING
Type
STIRRING
Details
shaken
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with two more portions of DCM
EXTRACTION
Type
EXTRACTION
Details
extracted with 2N NaOH (2×100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (4×150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford the crude product
CUSTOM
Type
CUSTOM
Details
Purified by chromatography

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
FC1=C(C=O)C=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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